

Application Notes and Protocols: Sha-68 in the Study of Arousal and Wakefulness

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Compound of Interest

Compound Name: Sha-68

Cat. No.: B1662370

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These application notes provide a comprehensive overview of **Sha-68**, a selective antagonist of the Neuropeptide S (NPS) receptor, and its utility in neuroscience research, particularly in the investigation of arousal and wakefulness. Detailed protocols for key experiments are provided to facilitate the practical application of this compound in a laboratory setting.

Introduction

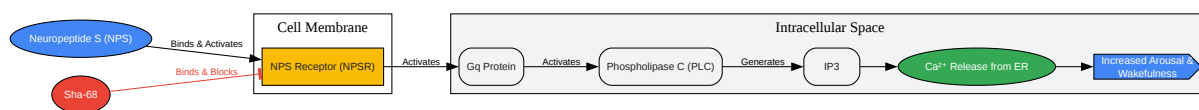
Neuropeptide S (NPS) is a 20-amino acid peptide that has been identified as a potent regulator of arousal, wakefulness, and anxiety-like behaviors.^{[1][2]} It exerts its effects through the Neuropeptide S receptor (NPSR), a G protein-coupled receptor. The NPS/NPSR system is a key area of interest for understanding the neural circuits that govern sleep and wakefulness and for the development of novel therapeutics for sleep disorders and anxiety.

Sha-68 is a selective, non-peptide antagonist of the NPSR.^{[3][4][5]} Its ability to block the actions of NPS makes it an invaluable tool for elucidating the physiological roles of the NPS system. In preclinical studies, **Sha-68** has been instrumental in demonstrating the involvement of NPS in promoting wakefulness and locomotor activity.^{[4][5]} However, researchers should be aware of its limited blood-brain barrier penetration, which may necessitate higher doses or direct central administration for in vivo experiments.^{[4][5]}

Mechanism of Action

Sha-68 functions as a competitive antagonist at the NPSR.[5] It binds to the receptor, thereby preventing the endogenous ligand, NPS, from binding and initiating downstream signaling cascades. The activation of NPSR by NPS typically leads to the mobilization of intracellular calcium (Ca^{2+}).[2][4] **Sha-68** effectively blocks this NPS-induced Ca^{2+} mobilization.[4][5] Studies have shown that **Sha-68** is highly selective for the NPSR, with no significant activity at a range of other G protein-coupled receptors.[1][4]

Signaling Pathway of NPS and Inhibition by **Sha-68**



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Caption: NPS binds to its receptor (NPSR) to promote arousal, a process blocked by **Sha-68**.

Data Presentation

In Vitro Activity of Sha-68

Parameter	NPSR Variant	Value	Reference
IC ₅₀	Human NPSR Asn ¹⁰⁷	22.0 nM	[4][6]
Human NPSR Ile ¹⁰⁷	23.8 nM	[4][6]	
Mouse NPSR	48.7 ± 14.7 nM	[4]	
pA ₂	Human NPSR Asn ¹⁰⁷	7.771	[4]
Human NPSR Ile ¹⁰⁷	7.554	[4]	
Mouse NPSR	8.06	[5]	

In Vivo Effects of Sha-68 in Mice

Experiment	Treatment	Dose	Effect	Reference
Locomotor Activity	NPS (i.c.v.) + Sha-68 (i.p.)	1 nmol NPS + 50 mg/kg Sha-68	Reduced NPS-induced horizontal activity by ~50%	[4]
NPS (i.c.v.) + Sha-68 (i.p.)	1 nmol NPS + 5 mg/kg Sha-68	No significant effect on NPS-induced horizontal activity	[4]	
Righting Reflex Assay	NPS + Sha-68	Not specified	Fully prevented the arousal-promoting action of NPS	[5][7]

Pharmacokinetic Parameters of Sha-68

Route of Administration	Parameter	Value	Species	Reference
Intravenous (i.v.)	T _{1/2}	0.74 hours	Mouse	[6]
CL	4.29 mL/min/kg	Mouse	[6]	
Vss	2.53 L/kg	Mouse	[6]	
Intraperitoneal (i.p.)	T _{1/2}	0.43 hours	Mouse	[6]
CL	4.56 mL/min/kg	Mouse	[6]	

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

Objective: To determine the antagonistic activity of **Sha-68** on NPS-induced intracellular calcium mobilization in cells expressing the NPSR.

Materials:

- HEK293 cells stably expressing the human or mouse NPSR
- Cell culture medium (e.g., DMEM with 10% FBS)
- **Sha-68**
- Neuropeptide S (NPS)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

- **Cell Culture:** Culture the NPSR-expressing HEK293 cells in appropriate medium until they reach 80-90% confluency.
- **Cell Plating:** Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
- **Dye Loading:** Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C, following the manufacturer's instructions.
- **Compound Preparation:** Prepare serial dilutions of **Sha-68** in assay buffer. Also, prepare a stock solution of NPS.
- **Antagonist Incubation:** After dye loading, wash the cells with assay buffer. Add the different concentrations of **Sha-68** to the wells and incubate for 15-30 minutes.
- **Agonist Stimulation and Measurement:** Place the plate in the FLIPR instrument. Add a pre-determined concentration of NPS (typically the EC₅₀ concentration) to all wells simultaneously. Measure the fluorescence intensity before and after the addition of NPS.
- **Data Analysis:** The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibitory effect of **Sha-68** at each concentration and

determine the IC_{50} value by fitting the data to a dose-response curve.

Workflow for In Vitro Calcium Mobilization Assay

Caption: A stepwise workflow for assessing the antagonistic effect of **Sha-68**.

Protocol 2: In Vivo Locomotor Activity Assessment in Mice

Objective: To evaluate the ability of systemically administered **Sha-68** to antagonize the hyperlocomotor effects of centrally administered NPS.

Materials:

- Adult male C57BL/6 mice
- **Sha-68**
- Neuropeptide S (NPS)
- Vehicle for **Sha-68** (e.g., saline with a solubilizing agent)
- Artificial cerebrospinal fluid (aCSF) for NPS
- Open field activity chambers equipped with infrared beams
- Intracerebroventricular (i.c.v.) injection cannulae and infusion pump
- Intraperitoneal (i.p.) injection syringes

Procedure:

- **Animal Preparation:** House the mice individually and allow them to acclimate to the housing conditions for at least one week. If performing i.c.v. injections, surgically implant guide cannulae targeting a cerebral ventricle and allow for a post-operative recovery period.
- **Habituation:** On the day of the experiment, place the mice in the open field chambers and allow them to habituate for at least 60 minutes.

- Drug Administration:
 - Administer **Sha-68** (e.g., 5 or 50 mg/kg) or its vehicle via i.p. injection.
 - After a predetermined pretreatment time (e.g., 30 minutes), administer NPS (e.g., 1 nmol) or aCSF via i.c.v. infusion.
- Data Recording: Immediately after the i.c.v. injection, begin recording locomotor activity (e.g., horizontal and vertical movements) for a period of 90-120 minutes.
- Data Analysis: Quantify the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the total distance traveled and other activity parameters between the different treatment groups (Vehicle + aCSF, Vehicle + NPS, **Sha-68** + NPS) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 3: Mouse Righting Reflex Assay

Objective: To assess the arousal-promoting effects of NPS and their antagonism by **Sha-68**. The righting reflex is the correction of the body's orientation when it is taken out of its normal upright position. A faster recovery from anesthesia-induced loss of this reflex indicates a state of heightened arousal.

Materials:

- Adult male mice
- **Sha-68**
- Neuropeptide S (NPS)
- A short-acting anesthetic (e.g., a combination of ketamine and xylazine)
- Vehicle for drugs
- Administration tools (i.p. syringes, i.c.v. infusion setup)

Procedure:

- Drug Pretreatment: Administer **Sha-68** or its vehicle (i.p.) followed by NPS or its vehicle (i.c.v.) according to the desired pretreatment times.
- Anesthesia Induction: At a fixed time after the final drug administration, induce anesthesia with a dose of ketamine/xylazine sufficient to cause loss of the righting reflex.
- Assessment of Righting Reflex: Immediately after the anesthetic injection, place the mouse on its back in a clean cage.
- Latency Measurement: Start a stopwatch and measure the time it takes for the mouse to right itself (i.e., to return to a prone position with all four paws on the cage floor).
- Data Analysis: Compare the latency to recover the righting reflex across the different treatment groups. A shorter latency in the NPS-treated group compared to the control group would indicate a pro-arousal effect. An increase in latency in the **Sha-68** + NPS group compared to the NPS alone group would demonstrate the antagonistic effect of **Sha-68**. Use appropriate statistical methods for comparison.

This comprehensive guide provides the foundational knowledge and practical protocols for utilizing **Sha-68** as a tool to investigate the roles of the NPS/NPSR system in arousal and wakefulness. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.

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